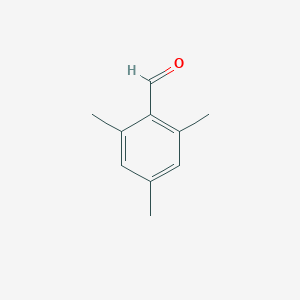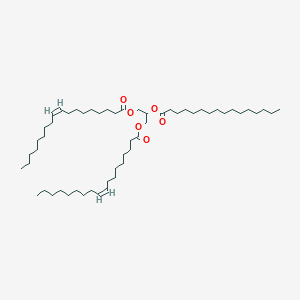
1,3-二油酰-2-棕榈酰甘油
描述
1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triglyceride that is used widely as a food additive . It is functionally related to a hexadecanoic acid and an oleic acid . Its structure is similar to human milk fat (HMF), making it an important component in infant formula .
Synthesis Analysis
The synthesis of OPO can be achieved through a three-step method . First, vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid. This is then reacted with glycerol at 35 °C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein . Finally, OPO is chemically synthesized by reacting purified 1,3-diolein with palmitic acid .
Molecular Structure Analysis
The molecular structure of OPO consists of a glycerol backbone with two oleoyl groups at the 1 and 3 positions and a palmitoyl group at the 2 position .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of OPO include transvinylation, esterification, and acidolysis . The reaction of vinyl oleate with glycerol results in the formation of 1,3-diolein. This is then reacted with palmitic acid to produce OPO .
Physical And Chemical Properties Analysis
OPO is a liquid at room temperature and is sensitive to oxygen and light during the production process . It has an empirical formula of C55H102O6 and a molecular weight of 859.39 .
科学研究应用
Enzymatic Synthesis of Structured Lipid OPO
The enzymatic synthesis of OPO, one of the main components of human milk fats, has been studied . This process has been hindered by the relatively high cost of sn-1,3-specific lipases and the deficiency in biocatalyst stability . The sn-1,3-specific lipase from Aspergillus oryzae (AOL) is highly and efficiently immobilized with the polystyrene-based hydrophobic resin D3520 . This results in a significant 49.54-fold increase in specific lipase activity compared with the AOL powder in catalyzing the synthesis of OPO through the acidolysis between palm stearin and oleic acid (OA) .
Chemoenzymatic Synthesis of OPO
OPO can be synthesized by a three-step method . First, vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid . This is further reacted with glycerol at 35 °C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein . Finally, OPO is chemically synthesized by reacting purified 1,3-diolein with palmitic acid .
Use as a Synthetic Triacylglycerol (TAG) Standard
OPO has been used as a synthetic TAG standard to investigate the fragmentation patterns of TAGs in milk fat by the multi-dimension mass spectrometry (MDMS) method .
Analysis of OPO Content/TAG Compositions
OPO has been used as a lipid standard to analyze OPO content/TAG compositions in the acidolysis products by high-performance liquid chromatography-evaporative light scattering detector (HPLC-ELSD) .
作用机制
Target of Action
1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triglyceride that is primarily targeted towards the digestive system of infants . It is a significant component of human milk fat substitutes (HMFS) and is often supplemented in infant formulas . The primary targets of OPO are the digestive enzymes and the gut microbiota of infants .
Mode of Action
OPO mimics the nutritional properties of human milk, providing a significant portion of the dietary energy for infants . The unique structure of OPO, with palmitic acid at the sn-2 position and oleic acid at the sn-1,3 positions, is essential for the absorption of fatty acids in the infant gut . This specific arrangement of fatty acids in OPO is better absorbed by forming micelles with bile acids .
Biochemical Pathways
OPO is involved in the lipid metabolism pathway. It is efficiently utilized by the infant’s gut microbiota, enhancing the production of short-chain fatty acids and lactic acid . This process promotes the growth of beneficial gut bacteria like Bifidobacterium, while inhibiting the growth of potentially harmful bacteria like Enterobacter .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of OPO contribute to its high bioavailability. The specific structure of OPO facilitates its digestion and absorption in the infant gut . The absorbed OPO is then metabolized to provide energy for the infant . The exact pharmacokinetic properties of OPO are still under investigation.
Result of Action
The action of OPO results in several beneficial effects on infants. These include remitting constipation, improved calcium and fatty acid absorption, and improved bone development . Additionally, OPO supplementation can lead to stool softening, cognitive and visual function improvement, and lessening constipation and crying episodes in infants .
Action Environment
The action of OPO can be influenced by various environmental factors. For instance, OPO is sensitive to oxygen and light during the production process, which can result in the loss of its original nutrition and production of harmful substances . Therefore, careful handling and storage of OPO are crucial to maintain its efficacy and stability.
未来方向
属性
IUPAC Name |
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTGNVIVNZLPPS-LBXGSASVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:1(9Z)/16:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0049741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Dioleoyl-2-palmitoylglycerol | |
CAS RN |
1716-07-0 | |
| Record name | Triglyceride OPO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Palmito-1,3-diolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PALMITO-1,3-DIOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLQ6P59TQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure and formula of 1,3-Dioleoyl-2-palmitoylglycerol?
A1: 1,3-Dioleoyl-2-palmitoylglycerol is a triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and a palmitic acid molecule at the sn-2 position.
Q2: How is 1,3-Dioleoyl-2-palmitoylglycerol typically produced?
A2: OPO is primarily produced through two main methods:
- Enzymatic Acidolysis: This method utilizes sn-1,3-specific lipases to catalyze the transesterification reaction between a triglyceride source rich in palmitic acid, such as palm stearin or lard, and oleic acid. [, , ]
- Fractionation and Enzymatic Modification: This approach involves enriching triacylglycerols with a high content of sn-2 palmitic acid through fractionation techniques, followed by enzymatic acidolysis with oleic acid to achieve the desired OPO structure. [, ]
Q3: What analytical techniques are commonly employed to characterize and quantify 1,3-Dioleoyl-2-palmitoylglycerol?
A3: Several analytical techniques are used for OPO characterization and quantification:
- Gas Chromatography (GC): GC is widely used to determine the fatty acid composition of OPO-rich oils and infant formulas. [, ]
- High-Performance Liquid Chromatography (HPLC): Both reversed-phase HPLC and silver ion (Ag+)-HPLC are effective for separating structurally similar triacylglycerols, including OPO and its isomers. [, ]
- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR enables the analysis of fatty acid positional distribution within the triacylglycerol structure. []
- Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique provides comprehensive characterization of triacylglycerol profiles in complex mixtures, including the identification and quantification of individual OPO isomers. []
Q4: What are the key benefits of incorporating 1,3-Dioleoyl-2-palmitoylglycerol into infant formula?
A4: OPO, mimicking the structure of human milk fat, offers several potential benefits when added to infant formula:
- Improved Fatty Acid Absorption: The specific arrangement of fatty acids in OPO facilitates better absorption of palmitic acid and calcium, reducing the formation of calcium soaps and potentially decreasing instances of constipation in infants. [, ]
- Enhanced Growth and Development: Studies suggest that infants fed OPO-enriched formula exhibit improved growth patterns and bone mineralization compared to those fed standard formula. [, ]
- Positive Effects on Gut Microbiota: Research indicates that OPO supplementation might promote the growth of beneficial gut bacteria, such as Bifidobacterium, which play a crucial role in infant gut health. [, ]
- Potential Neurodevelopmental Benefits: While more research is needed, some studies propose that OPO, due to its similarity to human milk fat, may contribute to healthy brain development in infants. [, ]
Q5: How does the structure of 1,3-Dioleoyl-2-palmitoylglycerol impact its digestion and absorption compared to other triacylglycerols?
A5: The sn-2 positioning of palmitic acid in OPO influences its digestion and absorption:
- Increased Hydrolysis: During digestion, pancreatic lipase preferentially cleaves fatty acids from the sn-1 and sn-3 positions of triacylglycerols. The OPO structure, with palmitic acid at sn-2, allows for more efficient release of oleic acid, which is readily absorbed. []
- Enhanced Calcium Absorption: The released palmitic acid from the sn-2 position forms soluble complexes with calcium, promoting calcium absorption and potentially reducing the formation of insoluble calcium soaps that contribute to constipation. []
Q6: Are there alternative sources for 1,3-Dioleoyl-2-palmitoylglycerol besides enzymatic synthesis?
A6: While enzymatic synthesis remains the primary method for OPO production, researchers are exploring alternative sources, including:
- Natural Sources: Certain fish oils, like basa catfish oil, exhibit a triacylglycerol profile similar to human milk fat, with a high proportion of sn-2 palmitic acid. These oils could serve as potential sources for OPO through fractionation and enzymatic modification. [, ]
- Microbial Fermentation: Studies are investigating the use of microorganisms, like Rhodococcus opacus, to produce OPO through fermentation processes. []
Q7: What are the current research gaps and future directions for 1,3-Dioleoyl-2-palmitoylglycerol research?
A7: Ongoing research on OPO is focused on:
- Optimizing Production: Scientists are continuously working to improve the efficiency and cost-effectiveness of OPO production through enzyme engineering, process optimization, and exploration of alternative sources. [, , ]
- Understanding Long-term Health Benefits: Further research is needed to investigate the long-term health impacts of OPO supplementation in infants, particularly regarding neurodevelopment, immune function, and metabolic health. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



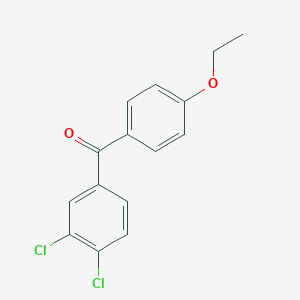
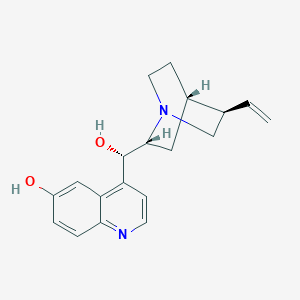

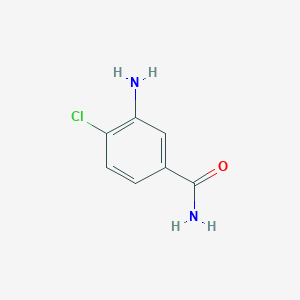

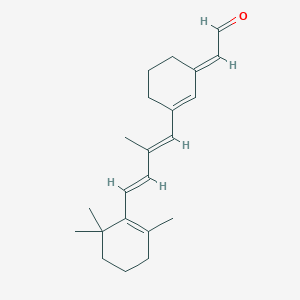


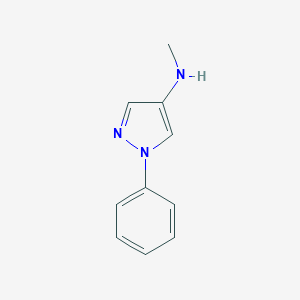

![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
